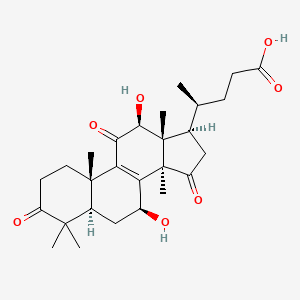![molecular formula C23H25Cl2N3O2 B13384697 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one is a chemical compound known for its significant role in medicinal chemistry. This compound is a metabolite of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder . It exhibits similar pharmacological properties to aripiprazole, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with 4-chlorobutanol to form an intermediate, which is then reacted with 7-hydroxyquinolin-2-one under basic conditions to yield the final product . The reaction typically requires the use of solvents like tetrahydrofuran and catalysts such as potassium tert-butoxide and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinolin-2-one and piperazine derivatives, which can be further utilized in medicinal chemistry for drug development .
科学的研究の応用
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one has several scientific research applications:
作用機序
The mechanism of action of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine D2 and serotonin 5-HT1A receptors, modulating their activity to exert antipsychotic effects . The compound’s binding to these receptors influences neurotransmitter release and neuronal signaling pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Aripiprazole: The parent compound from which 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one is derived.
Dehydroaripiprazole: Another metabolite of aripiprazole with similar pharmacological properties.
Aripiprazole Related Compound F: A structurally related compound used in similar research applications.
Uniqueness
This compound is unique due to its specific binding affinity to dopamine and serotonin receptors, which distinguishes it from other related compounds. Its role as a metabolite of aripiprazole also provides insights into the drug’s metabolism and therapeutic effects .
特性
分子式 |
C23H25Cl2N3O2 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-8,16H,1-2,9-15H2 |
InChIキー |
NJZRUGCXUODLTM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCOC2=CC3=NC(=O)CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)

![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)

![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)

![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)


